molecular formula C15H19N5 B2681226 N-(3,4-dimethylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine CAS No. 332073-80-0

N-(3,4-dimethylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine

Katalognummer: B2681226
CAS-Nummer: 332073-80-0
Molekulargewicht: 269.352
InChI-Schlüssel: RQIFZSAFENSWLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-Dimethylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine (CAS 332073-80-0) is a guanidine derivative featuring a 3,4-dimethylphenyl group and a 4,6-dimethylpyrimidin-2-yl moiety linked via a guanidine bridge. Its molecular formula is C₁₅H₁₉N₅, with a molecular weight of 269.35 g/mol and a calculated logP (lipophilicity) of 3.589 . Key physicochemical properties include a polar surface area of 56.163 Ų, three hydrogen bond donors, and three acceptors, suggesting moderate solubility in polar solvents . The compound is achiral and exhibits a melting point and stability profile suitable for laboratory handling .

Eigenschaften

IUPAC Name

1-(3,4-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-9-5-6-13(7-10(9)2)19-14(16)20-15-17-11(3)8-12(4)18-15/h5-8H,1-4H3,(H3,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIFZSAFENSWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N/C(=N/C2=NC(=CC(=N2)C)C)/N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves the reaction of 3,4-dimethylaniline with 4,6-dimethyl-2-chloropyrimidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting intermediate is then treated with cyanamide or a similar guanidylating agent to form the final product.

Industrial Production Methods

On an industrial scale, the production of N-(3,4-dimethylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,4-dimethylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous solvents like ether or tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as amines, thiols, or halides; often in polar aprotic solvents like DMF or DMSO.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted guanidine derivatives with different nucleophiles attached.

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

N-(3,4-dimethylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine has been investigated for its role as a potential therapeutic agent in various diseases.

Case Study: Inhibition of Na/H Exchange

A study highlighted the design of guanidine derivatives as Na/H exchange inhibitors. The compound was evaluated alongside others for its efficacy in inhibiting Na/H exchange mechanisms, which are crucial in cardiovascular health. It demonstrated promising results in vitro and in vivo, suggesting its potential as a treatment for myocardial infarction .

Structure-Activity Relationship (SAR) Analysis

Research has focused on the structure-activity relationship of guanidine compounds, including N-(3,4-dimethylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine. SAR studies help identify how modifications to the chemical structure affect biological activity.

Findings:

  • Compounds with specific substitutions on the pyrimidine ring exhibited enhanced potency against target enzymes.
  • The guanidine moiety's position and substituents were critical in determining the compound's inhibitory effects .

Antibacterial Activity Enhancement

Recent studies have explored the enhancement of antibacterial properties through structural modifications of sulfa drugs linked with guanidine derivatives. N-(3,4-dimethylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine was part of a series aimed at improving the efficacy of existing antibiotics .

Wirkmechanismus

The mechanism of action of N-(3,4-dimethylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The compound belongs to a class of N-aryl-N'-pyrimidinylguanidines. Below is a comparative analysis with structurally similar analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents logP Melting Point (°C)
Target Compound (332073-80-0) C₁₅H₁₉N₅ 269.35 3,4-dimethylphenyl 3.589 Not reported
N-(4,6-Dimethylpyrimidin-2-yl)-N'-phenylguanidine (16018-49-8) C₁₃H₁₅N₅ 241.30 Phenyl ~2.8* Not reported
N-(4,6-Dimethylpyrimidin-2-yl)-N'-(4-methoxyphenyl)guanidine (34747-52-9) C₁₄H₁₇N₅O 271.32 4-methoxyphenyl ~3.1* Not reported
N-(4,6-Dimethyl-2-pyrimidinyl)-N′-[3-(trifluoromethyl)phenyl]guanidine (94828-52-1) C₁₄H₁₄F₃N₅ 309.29 3-(trifluoromethyl)phenyl ~4.2* 152–153
N-(3-Chloro-2-methylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine C₁₄H₁₆ClN₅ 289.76 3-chloro-2-methylphenyl ~3.8* Not reported

*Estimated based on substituent contributions.

Key Observations:

Lipophilicity (logP):

  • The target compound’s logP (3.589 ) is higher than the phenyl analog (~2.8 ) due to the electron-donating methyl groups enhancing hydrophobicity .
  • The trifluoromethyl analog (logP ~4.2 ) exhibits increased lipophilicity from the strong electron-withdrawing CF₃ group, favoring membrane permeability .
  • The methoxy-substituted analog (logP ~3.1 ) balances polarity and hydrophobicity due to the methoxy group’s moderate electron-donating nature .

Melting Points and Stability: The trifluoromethyl analog has a higher melting point (152–153°C) compared to others, likely due to enhanced intermolecular interactions (e.g., dipole-dipole forces from CF₃) .

Biologische Aktivität

N-(3,4-Dimethylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine is a compound that belongs to the class of guanidine derivatives, which have garnered significant attention due to their diverse biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

The compound's chemical structure and properties are pivotal in understanding its biological activity. Below is a summary of key characteristics:

PropertyValue
Molecular Formula C₁₅H₁₉N₅
Molecular Weight 269.35 g/mol
CAS Number 332073-80-0
LogP 3.589
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 3
Polar Surface Area 56.163 Ų

The biological activity of N-(3,4-dimethylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine is primarily attributed to its interaction with various biological targets:

  • Inhibition of Tyrosyl-DNA Phosphodiesterase 2 (TDP2) : Recent studies highlight its potential as an inhibitor of TDP2, an enzyme involved in DNA repair processes. Inhibiting TDP2 can enhance the efficacy of topoisomerase II-targeting chemotherapeutics by preventing cancer cells from repairing DNA damage caused by these agents .
  • Anti-inflammatory Properties : Guanidine derivatives have been noted for their anti-inflammatory effects. The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
  • Central Nervous System Activity : Some guanidine compounds exhibit neuroprotective properties and may influence neurotransmitter systems, suggesting potential applications in neurodegenerative diseases .

High-Throughput Screening for TDP2 Inhibition

A study conducted using a high-throughput screening (HTS) approach identified several guanidine derivatives as potent inhibitors of TDP2. Among these, N-(3,4-dimethylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine was highlighted for its significant inhibitory activity with an IC50 value indicating strong efficacy in blocking TDP2 function .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of guanidine compounds has revealed that modifications to the guanidine moiety can significantly alter biological activity. For instance, the introduction of methyl groups at specific positions on the phenyl and pyrimidine rings enhances potency against TDP2 and improves pharmacokinetic properties .

Comparative Analysis with Related Compounds

To contextualize the biological activity of N-(3,4-dimethylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine, a comparison with similar guanidine derivatives is informative:

Compound NameIC50 (µM)Mechanism
N-(3,4-Dimethylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidineTBDTDP2 Inhibition
N-(2,3-Dimethylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidineTBDTDP2 Inhibition
Guanidine Derivative XTBDNeuroprotective Effects

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.